molecular formula C24H16BrClO5 B12210276 (2Z)-6-[(4-bromobenzyl)oxy]-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one

(2Z)-6-[(4-bromobenzyl)oxy]-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one

Cat. No.: B12210276
M. Wt: 499.7 g/mol
InChI Key: XQSIZXLIRZFRPR-AFPJDJCSSA-N
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Description

The compound “(2Z)-6-[(4-bromobenzyl)oxy]-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one” is a complex organic molecule that features multiple functional groups, including a benzofuran core, a bromobenzyl ether, and a chlorobenzodioxin moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromobenzyl Ether: This step may involve the reaction of a bromobenzyl halide with a hydroxyl group on the benzofuran core under basic conditions.

    Formation of the Chlorobenzodioxin Moiety: This could involve the cyclization of a chlorinated precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the benzyl ether linkage.

    Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.

    Substitution: The bromine and chlorine atoms in the molecule are likely sites for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.

Biology

    Drug Development: The compound may be investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

Medicine

    Pharmacology: Studies may focus on its interactions with biological targets and its potential efficacy in treating various diseases.

Industry

    Chemical Manufacturing: The compound could be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-[(4-chlorobenzyl)oxy]-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one
  • (2Z)-6-[(4-methylbenzyl)oxy]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one

Uniqueness

The unique combination of functional groups in the compound “(2Z)-6-[(4-bromobenzyl)oxy]-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one” may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C24H16BrClO5

Molecular Weight

499.7 g/mol

IUPAC Name

(2Z)-6-[(4-bromophenyl)methoxy]-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C24H16BrClO5/c25-17-3-1-14(2-4-17)11-29-19-5-6-20-21(10-19)31-22(23(20)27)9-15-7-18(26)8-16-12-28-13-30-24(15)16/h1-10H,11-13H2/b22-9-

InChI Key

XQSIZXLIRZFRPR-AFPJDJCSSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Br)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Br)OCO1

Origin of Product

United States

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